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Compound Name: 7-Methyl-3-thiocyanato-1H-indole

Cat. No.: B12833023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 7-Methyl-
3-thiocyanato-1H-indole and related indole thiocyanate compounds. Due to the specificity of

available research, this document synthesizes findings on the broader class of 3-thiocyanato-

1H-indoles and draws mechanistic parallels from the closely related and more extensively

studied isomer, 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC). This guide is intended to

serve as a foundational resource for researchers and professionals in oncology and drug

discovery.

Introduction to Indole Thiocyanates in Oncology
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous bioactive compounds.[1] Its derivatives have been a focal point of anticancer drug

research due to their ability to induce apoptosis and cell cycle arrest in various cancer cell

lines.[2] The introduction of a thiocyanate (-SCN) or isothiocyanate (-NCS) moiety to the indole

ring can significantly enhance cytotoxic activity. While distinct, both functional groups contribute

to the anticancer properties of the parent molecule.

This guide focuses on 7-Methyl-3-thiocyanato-1H-indole, a specific derivative within the

promising class of 3-thiocyanato-1H-indoles. These compounds have demonstrated notable

antiproliferative effects against a range of human cancer cell lines.[1][3]
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Quantitative Cytotoxicity Data
The antiproliferative activity of 3-thiocyanato-1H-indole derivatives has been evaluated against

several human cancer cell lines. The following tables summarize the available quantitative

data, primarily from studies on a series of 3-thiocyanato-1H-indoles, as direct data for the 7-

methyl derivative is not extensively published. For comparative purposes, cytotoxicity data for

the isothiocyanate isomer, 7Me-IEITC, is also presented.

Table 1: In Vitro Cytotoxicity (IC50) of 3-Thiocyanato-1H-indole Derivatives[1][3]

Compound
HL-60
(Leukemia)

NCI-H292
(Lung)

HEP-2
(Cervical)

MCF-7 (Breast)

N-Phenyl-3-

thiocyanato-1H-

indole

≤ 6 µM ≤ 6 µM ≤ 6 µM ≤ 6 µM

1-Methyl-2-(4-

chlorophenyl)-3-

thiocyanato-1H-

indole

≤ 6 µM ≤ 6 µM ≤ 6 µM ≤ 6 µM

N-(4-

chlorophenyl)-3-

thiocyanato-1H-

indole

Slightly Less

Active

Slightly Less

Active

Slightly Less

Active

Slightly Less

Active

2-(4-

chlorophenyl)-3-

thiocyanato-1H-

indole

Slightly Less

Active

Slightly Less

Active

Slightly Less

Active

Slightly Less

Active

2-Phenyl-3-

thiocyanato-1H-

indole

Slightly Less

Active

Slightly Less

Active

Slightly Less

Active

Slightly Less

Active

Doxorubicin

(Control)
N/A N/A N/A N/A
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Note: The study reported that several 3-thiocyanato-1H-indoles displayed good to excellent

potency with IC50 values ≤ 6 µM and were non-hemolytic. "Slightly Less Active" indicates lower

potency compared to the most active compounds in the series.[1][3]

Table 2: In Vitro Cytotoxicity (IC50) of 7-Methyl-indole ethyl isothiocyanate (7Me-IEITC)

Cell Line Cancer Type IC50 Value Reference

SMS-KCNR Neuroblastoma 2.5 - 5.0 µM [2]

SK-N-SH Neuroblastoma 2.5 - 5.0 µM [2]

SH-SY5Y Neuroblastoma 2.5 - 5.0 µM [2]

IMR-32 Neuroblastoma 2.5 - 5.0 µM [2]

ECC-1 Endometrial Cancer ~2.5 - 10 µM [4][5]

KLE Endometrial Cancer ~2.5 - 10 µM [4][5]

Note: 7Me-IEITC was found to be cytotoxic to various neuroblastoma cell lines while primary

lung fibroblasts were not significantly affected at concentrations up to 20 µM.[2]

Mechanistic Insights from 7-Methyl-indole ethyl
isothiocyanate (7Me-IEITC)
While detailed mechanistic studies on 7-Methyl-3-thiocyanato-1H-indole are limited,

extensive research on its isothiocyanate isomer, 7Me-IEITC, provides valuable insights into the

potential mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and

oxidative stress.

Induction of Apoptosis
7Me-IEITC has been shown to induce apoptosis in cancer cells through multiple pathways.[2]

[4] This process is characterized by the activation of caspases, a family of proteases essential

for programmed cell death.

Caspase Activation: Treatment with 7Me-IEITC leads to the activation of initiator caspases-8

and -9, as well as the effector caspase-3.[2]
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Mitochondrial Pathway: The compound causes a reduction in the mitochondrial

transmembrane potential, indicating the involvement of the intrinsic apoptotic pathway.[4]

ROS-Mediated Apoptosis: 7Me-IEITC treatment elevates the production of reactive oxygen

species (ROS), which in turn triggers apoptosis. This is supported by the observation that

pre-treatment with an antioxidant like ascorbic acid can abrogate the cytotoxic effects.[4]

Regulation of Apoptotic Proteins: The compound activates pro-apoptotic proteins such as

Bad and suppresses anti-apoptotic proteins like Bcl2. It also leads to the deactivation of

PARP-1, a protein involved in DNA repair.[4]

The proposed apoptotic signaling pathway for 7Me-IEITC is illustrated below.
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Caption: Proposed apoptotic signaling pathway of 7Me-IEITC.
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Cell Cycle Arrest
In addition to inducing apoptosis, 7Me-IEITC has been observed to cause cell cycle arrest. In

endometrial cancer cells, it arrested the cell cycle progression in the S-phase.[4] This was

accompanied by the downregulation of key cell cycle regulators such as CDC25 and cyclin-D1.

[4]

The logical flow of 7Me-IEITC-induced cell cycle arrest is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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